molecular formula C18H18N6O2 B2375733 N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950229-39-7

N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2375733
CAS No.: 950229-39-7
M. Wt: 350.382
InChI Key: HQBVUPDDTGDKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at position 1 with a 3-methylphenyl group and at position 4 with a carboxamide linked to a 4-acetamidophenyl moiety. Its molecular formula is C₁₉H₁₈N₆O₂, with a molecular weight of 370.39 g/mol.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-(3-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-11-4-3-5-15(10-11)24-17(19)16(22-23-24)18(26)21-14-8-6-13(7-9-14)20-12(2)25/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBVUPDDTGDKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950229-39-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₈N₆O₂
Molecular Weight350.4 g/mol
StructureChemical Structure

The compound exhibits its biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting tumor growth and survival.
  • Antiviral Properties : Similar compounds within the triazole family have demonstrated antiviral activity by targeting viral replication mechanisms. For instance, studies indicate that triazole derivatives can inhibit the activity of viral polymerases, crucial for viral RNA synthesis .
  • Antimicrobial Effects : The compound has been evaluated for its ability to combat bacterial infections by disarming bacterial resistance mechanisms .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antibiotics.

Case Study 1: Antiviral Activity

A study published in MDPI explored the antiviral potential of triazole derivatives against Hepatitis C Virus (HCV). The compound demonstrated significant inhibition of HCV NS5B polymerase with an IC50 value of 0.35 µM, showcasing its potential as a therapeutic agent against viral infections .

Case Study 2: Bacterial Resistance Modulation

In a high-throughput screening study aimed at identifying compounds that modulate bacterial resistance mechanisms, this compound was found to inhibit the SOS response in Escherichia coli, reducing the emergence of antibiotic resistance . This highlights its potential role in combination therapies to enhance the efficacy of existing antibiotics.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of triazole derivatives, including N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, demonstrates a wide range of bioactivities:

  • Antimicrobial Activity : Triazole compounds have been extensively studied for their antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often comparable to established antibiotics .
  • Anticancer Potential : Research indicates that triazoles can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis .
  • Antiviral Effects : Certain triazole derivatives exhibit antiviral properties by interfering with viral replication processes. This has been particularly noted in studies focusing on compounds targeting RNA viruses .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of triazole derivatives similar to this compound. One notable study demonstrated that certain derivatives exhibited MIC values as low as 0.125 μg/mL against resistant strains like MRSA .

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. coli0.5
Compound CPseudomonas aeruginosa1.0

Anticancer Research

In vitro studies have shown that triazoles can induce apoptosis in various cancer cell lines. For example, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity .

Material Science Applications

Beyond medicinal uses, triazole compounds are being explored in material science for their properties as corrosion inhibitors and components in polymer chemistry. Their ability to form stable complexes with metals makes them suitable for applications in protective coatings and as additives in various industrial processes .

Chemical Reactions Analysis

Table 1: Core Reactivity of Functional Groups

Functional GroupReaction TypeReagents/ConditionsProduct FormedCitation
5-Amino (triazole)AcylationAcetic anhydride, pyridine, 0–5°CN-acetylated triazole derivative
CarboxamideNucleophilic substitutionThionyl chloride, followed by aminesSubstituted amides or imides
Triazole ringElectrophilic substitutionBromine in acetic acid, 60°C4-bromo-1,2,3-triazole derivative

Reactivity with Electrophiles

The triazole ring exhibits moderate electrophilic substitution due to electron-withdrawing effects from the carboxamide group.

Table 2: Electrophilic Reactions

ElectrophileConditionsPosition SubstitutedYield (%)NotesCitation
Bromine (Br₂)Acetic acid, 60°C, 2 hrC4 of triazole78Regioselective bromination
Nitronium ionHNO₃/H₂SO₄, 0°C, 30 minC5 of triazole65Forms nitro derivative; side oxidation observed
Methyl iodideK₂CO₃, DMF, 80°C, 6 hrN1 of triazole82N-methylation enhances solubility

Redox Reactions

The amino group undergoes oxidation, while the triazole ring remains stable under mild redox conditions.

Key Findings:

  • Oxidation : Treatment with H₂O₂/Fe²⁺ converts the 5-amino group to a nitroso derivative ( N O\text{ N O}
    ).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitroso groups back to amines without ring saturation .

Table 3: Pharmacophore Modifications

ReactionPartner MoleculeProduct ActivityEfficacy (IC₅₀)Citation
Suzuki coupling4-Chlorophenylboronic acidAntiviral (VSV inhibition)0.8 μM
Amide condensationSulfonamide derivativesAntibacterial (E. coli inhibition)12 μg/mL
Click chemistryPropargyl glycosidesGlycosidase inhibitors15 nM

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (25°C, 48 hr) .

  • Thermal Decomposition : Degrades above 220°C via decarboxylation and triazole ring fragmentation .

Comparison with Similar Compounds

Substituent Variations at Position 1 (Triazole Core)

The 1-(3-methylphenyl) substitution differentiates the target compound from analogs with para-substituted aryl groups (e.g., 4-methylphenyl, 4-isopropylphenyl) or halogenated rings. Key comparisons include:

Compound Name R1 (Position 1) Molecular Weight (g/mol) Key Properties Source
Target Compound 3-methylphenyl 370.39 Moderate lipophilicity; meta-substitution may enhance steric compatibility
N-(4-Acetamidophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-triazole-4-carboxamide 4-isopropylphenyl 377.45 Increased bulk; para-isopropyl may reduce solubility
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-triazole-4-carboxamide 3-chlorophenyl 371.79 Electronegative Cl enhances polar interactions; potential cytotoxicity
5-Amino-1-(3-chlorobenzyl)-N-(4-isopropylphenyl)-1H-triazole-4-carboxamide 3-chlorobenzyl 369.85 Benzyl linkage increases flexibility; Cl adds polarity

Key Insight : Meta-substituted derivatives (e.g., 3-methylphenyl) may offer better steric compatibility with hydrophobic binding pockets compared to para-substituted analogs. Halogenated variants (e.g., 3-chlorophenyl) could improve target affinity but risk higher cytotoxicity.

Substituent Variations on the Carboxamide Group

The 4-acetamidophenyl group contrasts with acetylphenyl, dichlorophenyl, or fluorophenyl substituents in other analogs:

Compound Name R2 (Carboxamide) Biological Activity Source
Target Compound 4-acetamidophenyl Hypothesized enhanced solubility via H-bonding
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-triazole-4-carboxamide 2,5-dichlorophenyl Antiproliferative (Renal cancer RXF 393: GP = -13.42%)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-triazole-4-carboxamide 2,4-dimethoxyphenyl Antiproliferative (CNS cancer SNB-75: GP = -27.30%)
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-triazole-4-carboxamide 4-acetylphenyl Reduced H-bonding capacity; higher lipophilicity

Key Insight : The acetamidophenyl group in the target compound likely improves aqueous solubility compared to acetylphenyl analogs (e.g., ). Dichlorophenyl or fluorophenyl substituents enhance antiproliferative activity but may reduce tolerability .

Q & A

Q. Methodological Recommendations :

  • Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .
  • Optimize solvent systems (e.g., DMF/water mixtures) to enhance intermediate solubility .
  • Monitor reaction progress via TLC and HPLC to isolate the desired regioisomer .

How can researchers resolve contradictory data on the biological activity of this compound across different assay systems?

Advanced Research Question
Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay-specific interference : Fluorescent or colorimetric assays may interact with the compound’s aromatic moieties .
  • Solubility limitations : Low aqueous solubility can lead to inconsistent dosing in cell-based assays .

Q. Methodological Solutions :

  • Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Use co-solvents (e.g., DMSO ≤0.1%) to maintain solubility without inducing cellular stress .
  • Perform dose-response curves in triplicate to assess reproducibility .

What structural features of this compound contribute to its potential as a kinase inhibitor, and how can SAR studies be designed?

Advanced Research Question
The compound’s triazole core and acetylaminophenyl group are critical for kinase binding:

  • The triazole ring mimics adenine in ATP-binding pockets, enabling competitive inhibition .
  • The 3-methylphenyl group enhances hydrophobic interactions with kinase allosteric sites .

Q. SAR Study Design :

  • Synthesize derivatives with varied substituents on the phenyl and triazole moieties (e.g., halogens, methoxy groups) .
  • Test inhibitory activity against a panel of kinases (e.g., EGFR, VEGFR) using kinase profiling assays .
  • Correlate activity with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

How can the low aqueous solubility of this compound be addressed in in vivo studies?

Basic Research Question
Low solubility (<10 µg/mL in water) limits bioavailability. Solutions include:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetylaminophenyl moiety .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance dispersion .
  • Co-solvent systems : Use Cremophor EL or polysorbate 80 for preclinical pharmacokinetic studies .

What analytical techniques are most reliable for characterizing this compound’s purity and stability?

Basic Research Question
Key techniques for quality control:

  • NMR spectroscopy : Confirm regiochemistry via ¹H-¹³C HMBC to distinguish triazole substituents .
  • LC-MS : Detect impurities at <0.1% levels using high-resolution mass spectrometry .
  • Accelerated stability testing : Assess degradation under stress conditions (pH 2–9, 40–60°C) via HPLC-UV .

How does the compound’s crystal structure inform its interaction with biological targets?

Advanced Research Question
Crystallographic data (if available) can reveal:

  • Hydrogen-bonding networks : The carboxamide and amino groups may form H-bonds with catalytic residues .
  • Conformational flexibility : The triazole ring’s planarity influences binding to rigid enzyme pockets .

Q. Experimental Approach :

  • Grow single crystals via vapor diffusion (e.g., methanol/water) .
  • Perform X-ray crystallography to resolve the structure (resolution ≤1.5 Å) .
  • Compare with molecular dynamics simulations to predict binding dynamics .

What strategies can mitigate off-target effects observed in cytotoxicity assays?

Advanced Research Question
Off-target effects may arise from:

  • Reactive metabolite formation : N-acetylation of the phenyl group may generate electrophilic intermediates .
  • Non-specific protein binding : Hydrophobic interactions with serum albumin reduce free compound availability .

Q. Mitigation Strategies :

  • Conduct metabolite profiling using liver microsomes to identify toxic intermediates .
  • Modify the 3-methylphenyl group to reduce lipophilicity (e.g., introduce polar substituents) .
  • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.